An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Fluorobenzyl bromide (CAS No. 459-46-1), a versatile reagent widely employed in organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on experimental protocols and its relevance in medicinal chemistry.
Core Properties of 4-Fluorobenzyl Bromide
4-Fluorobenzyl bromide is a substituted aromatic compound valued for its ability to introduce the 4-fluorobenzyl moiety into a wide range of molecules.[1][2] Its reactivity is primarily centered around the benzylic bromide, making it an excellent alkylating agent.[3]
Chemical and Physical Data
The fundamental properties of 4-Fluorobenzyl bromide are summarized in the tables below for easy reference.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 459-46-1[4] |
| Molecular Formula | C₇H₆BrF[4] |
| Molecular Weight | 189.02 g/mol [4] |
| Synonyms | α-Bromo-4-fluorotoluene, 1-(Bromomethyl)-4-fluorobenzene, p-Fluorobenzyl bromide |
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 85 °C at 15 mmHg[3] |
| Density | 1.517 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.547[3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. |
Reactivity and Stability
4-Fluorobenzyl bromide is a reactive compound, primarily due to the lability of the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. It is stable under normal storage conditions, though it is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place. The presence of the fluorine atom on the aromatic ring can influence the electronic properties of the molecule, which can, in turn, affect the metabolic stability and binding interactions of its derivatives.[3]
Synthesis of 4-Fluorobenzyl Bromide
The most common laboratory-scale synthesis of 4-Fluorobenzyl bromide involves the radical bromination of 4-fluorotoluene (B1294773).
Caption: General workflow for the synthesis of 4-Fluorobenzyl bromide.
Detailed Experimental Protocol: Synthesis from 4-Fluorotoluene
This protocol describes a typical laboratory procedure for the synthesis of 4-Fluorobenzyl bromide.
Materials:
-
4-Fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorotoluene (1.0 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide (B58015) byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure 4-Fluorobenzyl bromide.
Key Reactions and Applications in Drug Development
4-Fluorobenzyl bromide is a key building block in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators.[1][5] Its primary utility lies in its role as an electrophile in Sₙ2 reactions, allowing for the attachment of the 4-fluorobenzyl group to nucleophiles such as amines, alcohols, phenols, and thiols.[3]
Caption: General scheme for Sₙ2 alkylation reactions using 4-Fluorobenzyl bromide.
N-Alkylation of Amines
Detailed Experimental Protocol: Synthesis of N-(4-Fluorobenzyl)aniline
This protocol provides a general procedure for the N-alkylation of a primary amine.
Materials:
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of aniline (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
To this stirred suspension, add 4-Fluorobenzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).
O-Alkylation of Phenols
Detailed Experimental Protocol: Synthesis of 4-Fluorobenzyl phenyl ether
This protocol outlines a typical procedure for the O-alkylation of a phenol.[6]
Materials:
-
4-Fluorobenzyl bromide
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone (B3395972) or DMF
-
Diethyl ether
-
1 M Sodium hydroxide (B78521) solution (aqueous)
-
Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 equivalent) in acetone and add potassium carbonate (1.5 equivalents).
-
Add 4-Fluorobenzyl bromide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude ether.
-
Purify by column chromatography or distillation if necessary.
Role in Targeting Signaling Pathways
Derivatives of 4-Fluorobenzyl bromide have shown significant potential in modulating various cellular signaling pathways implicated in diseases such as cancer. The introduction of the 4-fluorobenzyl group can enhance the binding affinity and selectivity of compounds towards their biological targets.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Several studies have reported the synthesis of compounds containing the 4-fluorobenzyl moiety that act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[7][8] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Caption: Simplified diagram of RTK signaling inhibition by a 4-fluorobenzyl derivative.
Disruption of Microtubule Dynamics
A notable example is Bis(4-fluorobenzyl)trisulfide, a derivative that has been shown to inhibit tumor growth by modifying β-tubulin and suppressing microtubule dynamics.[4] This disruption leads to G2-M phase cell cycle arrest and apoptosis in cancer cells. This highlights the potential of incorporating the 4-fluorobenzyl group in the design of novel anticancer agents that target the cytoskeleton.
Conclusion
4-Fluorobenzyl bromide is a valuable and versatile reagent in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, coupled with the beneficial properties often conferred by the fluorine atom, makes it a frequent choice for the synthesis of complex and biologically active molecules. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a practical resource for researchers engaged in the discovery and development of new chemical entities. As with any reactive chemical, appropriate safety precautions should always be taken when handling 4-Fluorobenzyl bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
